molecular formula C8H4ClNO3 B1581743 3-Chloroisatoic anhydride CAS No. 63497-60-9

3-Chloroisatoic anhydride

Cat. No. B1581743
CAS RN: 63497-60-9
M. Wt: 197.57 g/mol
InChI Key: ORYNBDLURYDZFM-UHFFFAOYSA-N
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Description

3-Chloroisatoic anhydride is a chemical compound with the molecular formula C8H4ClNO3 . Its average mass is 197.575 Da and its monoisotopic mass is 196.987976 Da .


Molecular Structure Analysis

The molecular structure of 3-Chloroisatoic anhydride consists of 8 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The density of 3-Chloroisatoic anhydride is approximately 1.5±0.1 g/cm3 . It has a molar refractivity of 43.9±0.3 cm3 . The compound has 4 hydrogen bond acceptors and 1 hydrogen bond donor .

Scientific Research Applications

. However, the detailed applications in various scientific fields, the methods of application or experimental procedures, and the results or outcomes obtained are not readily available in the sources I have access to. and a molecular weight of 197.575. However, the detailed applications in various scientific fields, the methods of application or experimental procedures, and the results or outcomes obtained are not readily available in the sources I have access to. and a molecular weight of 197.575. However, the detailed applications in various scientific fields, the methods of application or experimental procedures, and the results or outcomes obtained are not readily available in the sources I have access to.

Safety And Hazards

When handling 3-Chloroisatoic anhydride, it’s important to avoid dust formation and breathing in vapors, mist, or gas . Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

8-chloro-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO3/c9-5-3-1-2-4-6(5)10-8(12)13-7(4)11/h1-3H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYNBDLURYDZFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333701
Record name 3-Chloroisatoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloroisatoic anhydride

CAS RN

63497-60-9
Record name 3-Chloroisatoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloroisatoic anhydride
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Synthesis routes and methods I

Procedure details

190.7 g of 90% 3-chloroanthranilic acid, corresponding to 171.6 g (1.0 mol) of 100% 3-chloroanthranilic acid, are initially introduced, in 1,820.0 g of toluene, into a four-necked flask having a stirrer, a thermometer and a reflux condenser cooled down to -20° C., and 300.0 g of phosgene are then metered in at room temperature over a period of about 3 h while stirring thoroughly. The reaction mixture is heated to 100° C. and a further 150.0 g of phosgene are passed in over a period of 2 h. After that, the mixture is stirred at 100° C. for a further 1 h, and subsequently blown free of phosgene at this temperature using nitrogen. After cooling to about 25° C., the crystals which have precipitated out are filtered off with suction, and the filter cake is washed with 2×50 ml of toluene and dried at 100° C. in vacuo. 188.3 g of 3-chloroisatoic anhydride, having a purity by GC of >99%, are obtained, corresponding to 95.2% of theory.
Quantity
190.7 g
Type
reactant
Reaction Step One
Quantity
171.6 g
Type
reactant
Reaction Step One
Quantity
820 g
Type
solvent
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two
Quantity
150 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

190.7 g of 90% 3-chloroanthranilic acid, corresponding to 171.6 g (1.0 mol) of 100% 3-chloroanthranilic acid, are initially introduced, in 1,970.0 g of chlorobenzene, into a four-necked flask having a stirrer, a thermometer and a reflux condenser cooled down to -20° C., and 300.0 g of phosgene are then metered in at room temperature over a period of about 3 h while stirring thoroughly. The reaction mixture is heated to 100° C. and a further 150.0 g of phosgene are passed in over a period of 2 h. After that, the mixture is stirred at 100° C. for a further 1 h, and the phosgene is subsequently removed at this temperature using nitrogen. After cooling to about 25° C., the crystals which have precipitated out are filtered off with suction, and the filter cake is washed with 2×50 ml of chlorobenzene and dried at 100° C. in vacuo. 190.0 g of 3-chloroisatoic anhydride, having a purity by GC of >99%, are obtained, corresponding to 96.2% of theory. In that which follows, m.p. stands for melting point, s.p. for solidification point and MS for mass spectrum.
Quantity
190.7 g
Type
reactant
Reaction Step One
Quantity
171.6 g
Type
reactant
Reaction Step One
Quantity
970 g
Type
solvent
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two
Quantity
150 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

171.6 g (1.0 mol) of 99.7% 3-chloroanthranilic acid are initially introduced, in 1,720.0 g of chlorobenzene, into a four-necked flask having a stirrer, a thermometer and a reflux condenser operated at -20° C., and 440.0 g of phosgene are gassed in at 100° C. over a period of about 3 h while stirring thoroughly. After that, the mixture is stirred at 100° C. for a further 1 h, and is subsequently blown free of phosgene at this temperature using nitrogen. After cooling to about 25° C., the crystals which have precipitated out are filtered off with suction and the filter cake is washed with 2×50 ml of chlorobenzene and dried at 100° C. in vacuo. 184.9 g of 3-chloroisatoic anhydride, having a purity by GC of >99%, are obtained, corresponding to 93.6% of theory.
Quantity
171.6 g
Type
reactant
Reaction Step One
Quantity
720 g
Type
solvent
Reaction Step One
Quantity
440 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

468 gm of N-ethoxycarbonyl-3-chloro-anthranilic acid (m.p. 111°-114° C) were refluxed in 1500 ml of dioxane with 420 ml of thionyl chloride for 3 hours while stirring. Thereafter, the reaction solution was evaporated in vacuo until crystallization started, and then cooled. The precipitate was collected by suction filtration and washed with ether. 8-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione, m.p. 225°-230° C, was obtained.
Quantity
468 g
Type
reactant
Reaction Step One
Quantity
420 mL
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

To a stirred solution of 2-amino-3-chlorobenzoic acid (0.86 g, 5.00 mmol) in anhydrous acetonitrile (10 mL), a solution of triphosgene (0.49 g, 1.65 mmol) in anhydrous CH2Cl2 (5 mL) and anhydrous pyridine (0.79 g, 10.0 mmol) were added, drop-wise at 55° C., simultaneously over a period of 10 minutes. After the addition was complete, the reaction mixture was stirred at 55° C. for another 2 hours. The solvents were removed under vacuum and water (50 mL) was added. The separated solid was filtered, washed with water, followed by chilled CH2Cl2 (10 mL) and dried under vacuum to give 8-chloro-1H-benzo[d][1,3]oxazine-2,4-dione as an off-white solid. Yield 0.82 g (83%).
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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